2,3-二氟-1,4-双-(三氟甲基)苯

描述

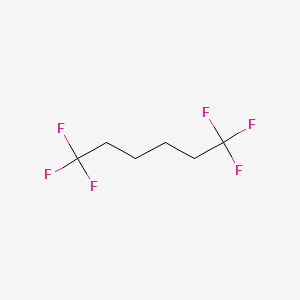

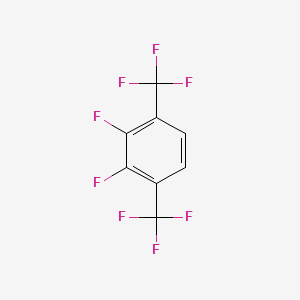

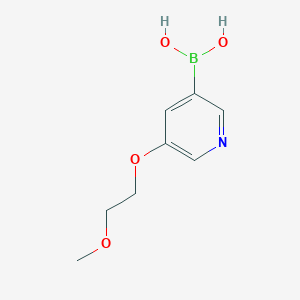

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2F8 and a molecular weight of 250.09 . It is used as a building block in various chemical syntheses .

Synthesis Analysis

The synthesis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has been studied . One method involves the reaction of 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate with (Trifluoromethyl)trimethylsilane .Molecular Structure Analysis

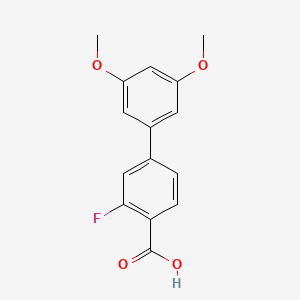

The molecular structure of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 4 positions, and two fluorine atoms attached at the 2 and 3 positions .Physical And Chemical Properties Analysis

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has a molecular weight of 250.09 and a molecular formula of C8H2F8 . Its physical and chemical properties have not been extensively studied.科学研究应用

1. Material Science: Thermally Activated Delayed Fluorescence (TADF) Emitters

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” is used as an acceptor with hydrogen bonding sites in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures. These compounds are used as emitters exhibiting thermally activated delayed fluorescence (TADF) .

- Methods of Application : The compound is combined with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties. The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .

- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

2. Organic Synthesis and Pharmaceutical Intermediates

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

- Results or Outcomes : The outcomes would also depend on the specific synthesis or pharmaceutical process. The compound could potentially be used to synthesize a wide range of organic compounds or pharmaceuticals .

3. Optoelectronic Devices

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in optoelectronic devices for optical clarity .

- Methods of Application : The compound can be used as a low-refractive index coating for optical devices, providing protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .

- Results or Outcomes : The use of this compound in optoelectronic devices can enhance their performance by improving optical clarity and providing resistance to harsh chemical environments .

4. Fuel Cell Applications

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in fuel cell applications .

- Methods of Application : The compound can be dissolved in supercritical CO2 as a solvent and used as an activated layer that forms an electrode for fuel cell applications .

- Results or Outcomes : The use of this compound in fuel cells can enhance their performance and efficiency .

5. Organic Nanofiltration Membrane

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in the fabrication of organic nanofiltration membrane with polytetrafluoroethylene (PTFE) that can be used in the extraction of hexane from crude mixture of soybean oil .

- Methods of Application : The compound can be dissolved in supercritical CO2 as a solvent and used as an activated layer that forms an electrode for fuel cell applications .

- Results or Outcomes : The use of this compound in the fabrication of organic nanofiltration membrane can enhance the performance and efficiency of the extraction process .

6. Chemical Resistance Coating

- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used as a protective coating for chemical resistance .

- Methods of Application : The compound can be used as a low-refractive index coating for optical devices, providing protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .

- Results or Outcomes : The use of this compound as a protective coating can enhance the durability and lifespan of the coated devices by providing resistance to harsh chemical environments .

属性

IUPAC Name |

2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYZOCIRIBZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

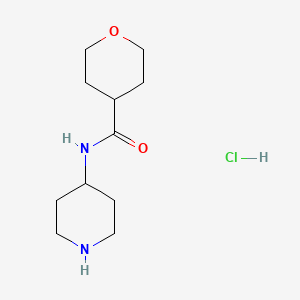

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

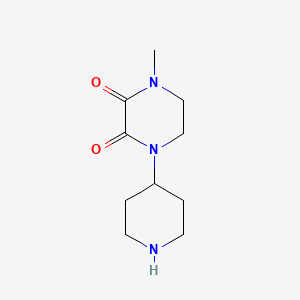

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)